Bilirubin conjugate
CAS No.: 68683-34-1
Cat. No.: VC0007622
Molecular Formula: C37H44N6Na2O10S2
Molecular Weight: 842.9 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 68683-34-1 |
---|---|
Molecular Formula | C37H44N6Na2O10S2 |
Molecular Weight | 842.9 g/mol |
IUPAC Name | disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate |
Standard InChI | InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17-,31-18+;; |
Standard InChI Key | IQKDYMAMJBFOQJ-HITFMFJXSA-L |
Isomeric SMILES | CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
SMILES | CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
Canonical SMILES | CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
Appearance | A crystalline solid |
Structural and Biochemical Foundations of Bilirubin Conjugation
Chemical Composition and Isomerization
Bilirubin conjugates are formed via enzymatic glucuronidation of unconjugated bilirubin (UCB), a tetrapyrrole derived from heme catabolism. The process involves the addition of one or two glucuronic acid molecules, producing bilirubin monoglucuronide (BMG) and bilirubin diglucuronide (BDG), respectively . Uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) catalyzes this reaction in hepatocytes, converting the lipid-soluble UCB into water-soluble conjugates .
The Z,Z-isomer of UCB predominates in vivo, but light exposure induces isomerization to E,Z configurations, enhancing solubility and facilitating phototherapy in neonatal jaundice . Conjugation disrupts intramolecular hydrogen bonds in UCB, enabling biliary excretion .
Enzymatic Synthesis and Regulation
UGT1A1 activity is rate-limiting for conjugation. Phenobarbital pretreatment upregulates UGT1A1, increasing BDG synthesis efficiency from 40% to 80–90% in rat models . Substrate concentration inversely affects BDG yield: at 164 µM UCB, BDG production drops to 30% compared to 50% at 33 µM . Genetic polymorphisms in UGT1A1 (e.g., UGT1A128) reduce conjugation capacity, manifesting in Crigler-Najjar and Gilbert syndromes .
Table 1: Bilirubin Conjugation Pathways
Parameter | BMG Formation | BDG Formation |
---|---|---|
Enzyme | UGT1A1 | UGT1A1 |
Cofactor | UDP-glucuronic acid | UDP-glucuronic acid |
Substrate Km (µM) | 33–164 | 33–164 |
Phenobarbital Induction | +200% activity | +300% activity |
Genetic Defect Impact | Crigler-Najjar type I | Gilbert syndrome |
Hepatic Transport and Systemic Cycling
Extrahepatic Conjugation
Intestinal and renal UGT1A1 contribute 5–8% of systemic conjugation capacity, producing BMG detectable in portal blood . This explains hyperbilirubinemia persistence post-liver transplant and informs pharmacogenetic considerations for drugs metabolized by OATP1Bs (e.g., statins, methotrexate) .
Analytical Detection Methodologies
Diazo-Based Assays
The Jendrassik-Grof method remains the clinical standard, differentiating "direct" (conjugated) and "indirect" (unconjugated) bilirubin via diazotization kinetics . Accelerators (methanol, caffeine) displace albumin-bound UCB, enabling total bilirubin measurement .
Table 2: Analytical Performance of Bilirubin Assays
Method | Total Bilirubin CV% | Conjugated Bilirubin CV% | Interference Sources |
---|---|---|---|
Diazo (Jendrassik-Grof) | 3.8–5.2 | 4.1–6.5 | Hemolysis, Intralipid |
Enzymatic (Bilirubin Oxidase) | 2.9–4.3 | 3.7–5.1 | Ascorbic acid, Nitrites |
HPLC | 1.2–2.1 | 1.5–2.4 | Column degradation |
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC resolves δ-bilirubin (covalently albumin-bound), BMG, and BDG with ≤2% cross-reactivity . Neonatal screening utilizes microsampling techniques requiring only 10 µL serum .
Clinical Implications of Conjugate Dynamics
Hyperbilirubinemia Subtypes
-
Unconjugated hyperbilirubinemia: UGT1A1 deficiency (Crigler-Najjar), hemolysis
-
Conjugated hyperbilirubinemia: Rotor syndrome (OATP1B1/3 mutations), Dubin-Johnson (MRP2 mutations)
Neurotoxicity Mechanisms
While UCB is neurotoxic, BMG demonstrates 30% lower blood-brain barrier permeability in rat models . BDG-albumin complexes may mitigate encephalopathy risk in cholestasis .
Emerging Therapeutic and Diagnostic Applications
Bilirubin Nanoparticles
PEGylated BDG nanoparticles (50–80 nm diameter) show 12-hour plasma stability and 3-fold increased antioxidant capacity vs. native BDG in murine ischemia-reperfusion models .
Metabolic Hormone Hypothesis
Low plasma BDG (<0.3 mg/dL) correlates with metabolic syndrome (OR 2.4, 95% CI 1.7–3.3) . BDG activates peroxisome proliferator-activated receptor-α (PPARα), upregulating fatty acid oxidation genes ACOX1 and CPT1A in hepatocytes .
Table 3: Clinical Trials Targeting Bilirubin Conjugates
Intervention | Phase | Population | Outcome Measure |
---|---|---|---|
Tin mesoporphyrin | II | Neonates ≥35 wk | Phototherapy duration reduction (p=0.02) |
Atazanavir (UGT1A1 inducer) | IV | Gilbert syndrome | Unconjugated bilirubin ↓38% |
BDG nanoparticles | Preclinical | Ischemic stroke | Infarct volume ↓52% |
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